2-[(4-Fluorobenzyl)amino]-1-phenylethanol
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Overview
Description
2-[(4-Fluorobenzyl)amino]-1-phenylethanol is an organic compound with the molecular formula C15H15FNO It is characterized by the presence of a fluorobenzyl group attached to an amino group, which is further connected to a phenylethanol moiety
Scientific Research Applications
2-[(4-Fluorobenzyl)amino]-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and receptor binding.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)amino]-1-phenylethanol typically involves the reaction of 4-fluorobenzylamine with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process. The reaction mixture is stirred at a specific temperature, often around room temperature, until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)amino]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various amines or alcohols .
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, leading to more effective inhibition or activation of the target molecule. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A precursor in the synthesis of 2-[(4-Fluorobenzyl)amino]-1-phenylethanol.
Phenylethanol: Shares the phenylethanol moiety but lacks the fluorobenzyl group.
N-Benzyl-4-fluorobenzylamine: Similar structure but with different functional groups.
Uniqueness
The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWFXWQAKZVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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